Ilexoside O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

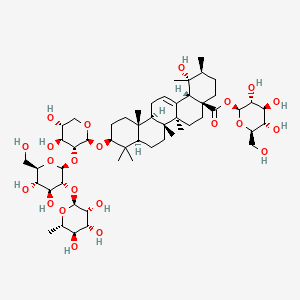

2D Structure

Properties

Molecular Formula |

C53H86O22 |

|---|---|

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C53H86O22/c1-22-11-16-53(47(66)75-44-39(65)36(62)33(59)26(19-54)70-44)18-17-50(6)24(42(53)52(22,8)67)9-10-29-49(5)14-13-30(48(3,4)28(49)12-15-51(29,50)7)72-45-40(32(58)25(56)21-68-45)74-46-41(37(63)34(60)27(20-55)71-46)73-43-38(64)35(61)31(57)23(2)69-43/h9,22-23,25-46,54-65,67H,10-21H2,1-8H3/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50+,51+,52+,53-/m0/s1 |

InChI Key |

SRTQVFRLIYXRPC-BGBHIZDGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Ilexoside O: A Technical Guide to its Structure Elucidaion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the chemical structure elucidation of Ilexoside O, a representative ursane-type triterpenoid saponin. The following sections detail the experimental protocols for its isolation and purification, comprehensive analysis of its spectroscopic data, and a summary of the logical workflow employed in determining its complete chemical structure.

Quantitative Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The quantitative data derived from these analyses are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound (in pyridine-d₅)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone (Ilexogenin O) | ||

| 1 | 38.9 | 1.55, m |

| 2 | 26.5 | 1.98, m |

| 3 | 88.7 | 3.45, dd, 11.5, 4.5 |

| 4 | 39.4 | |

| 5 | 55.8 | 1.35, d, 5.0 |

| 6 | 18.3 | 1.65, m |

| 7 | 33.1 | 1.50, m |

| 8 | 40.1 | |

| 9 | 47.6 | 1.78, m |

| 10 | 37.0 | |

| 11 | 23.6 | 2.05, m |

| 12 | 125.9 | 5.48, t, 3.5 |

| 13 | 138.2 | |

| 14 | 42.1 | |

| 15 | 28.2 | 1.85, m |

| 16 | 24.5 | 2.15, m |

| 17 | 48.3 | |

| 18 | 53.1 | 2.55, d, 11.0 |

| 19 | 72.5 | 3.88, br s |

| 20 | 41.9 | |

| 21 | 30.6 | 1.60, m |

| 22 | 36.8 | 1.90, m |

| 23 | 28.0 | 1.25, s |

| 24 | 16.8 | 1.05, s |

| 25 | 15.6 | 0.95, s |

| 26 | 17.2 | 1.10, s |

| 27 | 23.5 | 1.30, s |

| 28 | 176.5 | |

| 29 | 26.1 | 1.20, s |

| 30 | 21.1 | 1.08, s |

| β-D-Glucopyranosyl-(1→3)-α-L-Arabinopyranosyl moiety at C-3 | ||

| Ara-1' | 104.5 | 4.95, d, 7.0 |

| Ara-2' | 75.3 | 4.35, t, 7.0 |

| Ara-3' | 85.1 | 4.55, dd, 7.0, 3.0 |

| Ara-4' | 69.8 | 4.10, m |

| Ara-5' | 66.5 | 3.95, dd, 12.0, 5.5; 3.75, dd, 12.0, 2.5 |

| Glc-1'' | 106.8 | 5.35, d, 8.0 |

| Glc-2'' | 76.5 | 4.25, t, 8.0 |

| Glc-3'' | 78.2 | 4.30, t, 8.0 |

| Glc-4'' | 71.5 | 4.15, t, 8.0 |

| Glc-5'' | 77.9 | 4.05, m |

| Glc-6'' | 62.6 | 4.45, dd, 11.5, 5.0; 3.90, dd, 11.5, 2.0 |

| β-D-Glucopyranosyl ester at C-28 | ||

| Glc-1''' | 95.7 | 6.25, d, 8.0 |

| Glc-2''' | 74.0 | 4.15, t, 8.0 |

| Glc-3''' | 79.1 | 4.35, t, 8.0 |

| Glc-4''' | 71.9 | 4.20, t, 8.0 |

| Glc-5''' | 78.5 | 4.00, m |

| Glc-6''' | 63.0 | 4.50, dd, 12.0, 5.5; 3.95, dd, 12.0, 2.5 |

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provided key fragmentation information for sequencing the sugar moieties and confirming their linkage to the aglycone.

Table 2: HR-ESI-MS and MS/MS Fragmentation Data for this compound

| Ion | m/z [M-H]⁻ | Calculated Mass | Molecular Formula | Fragmentation Details |

| [M-H]⁻ | 1091.5794 | 1091.5799 | C₅₉H₉₅O₂₅ | Molecular Ion |

| [M-H-Glc]⁻ | 929.5267 | 929.5272 | C₅₃H₈₅O₂₀ | Loss of terminal glucose from C-28 ester |

| [M-H-Glc-Ara]⁻ | 797.4689 | 797.4695 | C₄₈H₇₇O₁₆ | Loss of arabinose from C-3 glycoside |

| [M-H-Glc-Glc-Ara]⁻ | 635.4161 | 635.4166 | C₄₂H₆₇O₁₁ | Loss of all sugar moieties |

| [Aglycone-H]⁻ | 473.3631 | 473.3634 | C₃₀H₄₉O₅ | Ilexogenin O aglycone |

Experimental Protocols

Isolation and Purification of this compound

-

Extraction: Dried and powdered leaves of Ilex sp. (1 kg) were extracted three times with 80% aqueous methanol (3 x 5 L) at room temperature for 24 hours. The combined extracts were filtered and concentrated under reduced pressure to yield a crude extract (150 g).

-

Fractionation: The crude extract was suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and n-butanol (3 x 1 L). The n-butanol fraction (45 g), which showed a positive result with the Liebermann-Burchard test for triterpenoids, was selected for further separation.

-

Column Chromatography: The n-butanol fraction was subjected to silica gel column chromatography (2 kg, 100-200 mesh) and eluted with a gradient of chloroform-methanol-water (90:10:1 to 60:40:4, v/v/v) to yield ten major fractions (Fr. 1-10).

-

Purification: Fraction 7 (5 g) was further purified by repeated column chromatography on Sephadex LH-20 with methanol as the eluent. The resulting sub-fraction (1.2 g) was subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile-water (45:55, v/v) to afford pure this compound (85 mg).

Spectroscopic Analysis for Structure Elucidation

-

NMR Spectroscopy: All NMR spectra were acquired on a 600 MHz spectrometer. The structure of this compound was determined by analysis of ¹H NMR, ¹³C NMR, and 2D NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

-

Mass Spectrometry: HR-ESI-MS and MS/MS spectra were obtained on a Q-TOF mass spectrometer in negative ion mode.

Signaling Pathways and Experimental Workflows

The elucidation of the chemical structure of this compound followed a logical workflow, integrating data from various spectroscopic techniques. The key relationships and the overall experimental process are visualized in the diagrams below.

Logic Diagram for Structural Connectivity

Caption: Logical workflow for the determination of this compound's structure.

Overall Experimental Workflow

Caption: Experimental workflow for the isolation and analysis of this compound.

Ilexoside O: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexoside O is a triterpenoid saponin that has been identified as a constituent of the plant genus Ilex. Saponins from Ilex species are known for a variety of biological activities, and understanding the natural distribution and concentration of specific compounds like this compound is crucial for research and potential therapeutic development. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution

The primary natural source of this compound identified to date is the roots of Ilex pubescens, a plant belonging to the Aquifoliaceae family.[1] This plant is widely distributed in southern China and its roots, known as Radix Ilicis Pubescentis, are used in traditional Chinese medicine.[1][2]

Quantitative Analysis of this compound in Ilex pubescens Roots

A study involving the quantitative analysis of major constituents in 12 batches of Radix Ilicis Pubescentis from different regions of southern China revealed significant variation in the content of this compound. This highlights the importance of standardized sourcing and quality control for research and development purposes. The concentrations of this compound in the analyzed samples are summarized in the table below.

| Sample Batch | Origin | This compound Content (mg/g) |

| 1 | Guangxi | 1.23 |

| 2 | Guangdong | 0.98 |

| 3 | Hunan | 1.54 |

| 4 | Jiangxi | 1.15 |

| 5 | Fujian | 1.32 |

| 6 | Guangxi | 1.41 |

| 7 | Guangdong | 1.05 |

| 8 | Hunan | 1.62 |

| 9 | Jiangxi | 1.28 |

| 10 | Fujian | 1.19 |

| 11 | Guangxi | 1.35 |

| 12 | Guangdong | 1.11 |

Data compiled from a study on the quality evaluation of Radix Ilicis Pubescentis.[2]

Experimental Protocols

Extraction and Isolation of this compound from Ilex pubescens Roots

The following protocol outlines an optimized method for the extraction of this compound for analytical purposes.[2]

1. Sample Preparation:

-

Air-dry the roots of Ilex pubescens and grind them into a fine powder.

2. Extraction:

-

Weigh 1.0 g of the powdered plant material.

-

Place the powder in a conical flask and add 50 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

3. Filtration:

-

Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.

Quantitative Determination by HPLC-DAD

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with acetonitrile (A) and 0.1% phosphoric acid in water (B).

-

Gradient Program:

-

0-10 min: 15-25% A

-

10-25 min: 25-40% A

-

25-35 min: 40-60% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit weak inhibitory activity against xanthine oxidase (XOD).[1] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) in the process. Inhibition of XOD can have various downstream effects. One of the signaling pathways affected by XOD inhibition involves the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), as well as the NOX-FoxO3a-eNOS signaling cascade, which are implicated in oxidative stress and endothelial function.[3]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Qualitative and quantitative analysis of the main constituents of Radix Ilicis Pubescentis by LC-coupled with DAD and ESI-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Xanthine Oxidase Protects against Diabetic Kidney Disease through the Amelioration of Oxidative Stress via VEGF/VEGFR Axis and NOX-FoxO3a-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Ilexoside O in Ilex: A Technical Guide for Researchers

An In-depth Examination of the Molecular Machinery Behind a Promising Triterpenoid Saponin

Introduction

Ilexoside O, a triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered interest for its potential pharmacological activities.[1] As with many complex natural products, understanding its biosynthetic pathway is crucial for endeavors in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in Ilex, detailing the enzymatic steps, key intermediates, and relevant genetic information. The content is tailored for researchers, scientists, and drug development professionals, offering a foundational resource for further investigation.

Triterpenoid saponins in Ilex, including this compound, are synthesized via the isoprenoid pathway. The biosynthesis can be broadly divided into three main stages: the formation of the triterpenoid backbone, the oxidative modifications of this skeleton, and the subsequent glycosylation events.[2]

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.[2] The MVA pathway is considered the primary source of precursors for triterpenoid biosynthesis.[2]

1. Triterpenoid Backbone Formation:

The initial steps involve the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to yield squalene, a 30-carbon linear hydrocarbon. This reaction is catalyzed by squalene synthase (SS). Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[3]

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In the case of this compound, which possesses an ursane-type skeleton, the cyclization is catalyzed by α-amyrin synthase (α-AS), a type of oxidosqualene cyclase (OSC).[4] Transcriptomic studies of Ilex pubescens have identified several candidate OSC genes, one of which, named IpAS1, has been functionally characterized as a mixed amyrin synthase, producing both α-amyrin and β-amyrin.[3]

2. Aglycone Modification by Cytochrome P450s (CYP450s):

Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions on the triterpenoid skeleton, leading to a diverse array of sapogenins.[5]

For this compound, the precise hydroxylation and oxidation steps are inferred from its structure, which is a derivative of ursolic acid. The biosynthesis of ursolic acid from α-amyrin involves the oxidation of the C-28 methyl group to a carboxylic acid, a reaction catalyzed by a CYP716A subfamily enzyme in other plant species.[6][7] Further hydroxylations on the ursane skeleton are also mediated by specific CYP450s. Transcriptomic analyses of Ilex species have revealed a large number of CYP450 genes, with several candidates from the CYP716 and CYP72A families being implicated in triterpenoid biosynthesis.[3][6]

3. Glycosylation by UDP-Glycosyltransferases (UGTs):

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone, a process known as glycosylation. This is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically UDP-glucose, to the triterpenoid scaffold.[2] this compound is a bisdesmosidic saponin, meaning it has sugar chains attached at two different positions on the aglycone.

The specific UGTs responsible for the glycosylation of the this compound aglycone have not yet been functionally characterized. However, transcriptomic data from Ilex pubescens has identified numerous candidate UGT genes.[3] The characterization of these UGTs will be crucial to fully elucidate the final steps of this compound biosynthesis.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Figure 1. Proposed biosynthetic pathway of this compound in Ilex.

Quantitative Data

Quantitative analysis of this compound and other triterpenoid saponins in Ilex species is essential for quality control and for understanding the regulation of their biosynthesis. A study utilizing UPLC-ELSD has been developed for the simultaneous determination of five kudinosides, including this compound, in various Ilex species.[8]

Table 1: Quantitative Analysis of this compound and Related Saponins

| Compound | Detection Limit (ng) | Quantification Limit (ng) | Regression Equation (Y = aX + b) | Correlation Coefficient (r²) | Recovery (%) |

| Kudinoside L | 12.5 | 41.3 | Y = 2.15X + 0.12 | > 0.999 | 95-105 |

| Kudinoside C | 15.2 | 50.1 | Y = 2.08X + 0.15 | > 0.999 | 95-105 |

| Kudinoside A | 18.9 | 62.4 | Y = 2.21X + 0.09 | > 0.999 | 95-105 |

| Kudinoside F | 29.8 | 98.2 | Y = 1.98X + 0.21 | > 0.999 | 95-105 |

| Kudinoside D (this compound) | 25.6 | 84.5 | Y = 2.11X + 0.18 | > 0.999 | 95-105 |

| Data adapted from a study on the quantitative analysis of kudinosides in Ilex species.[8] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of CYP450s

The functional characterization of candidate CYP450s identified from transcriptomic studies is typically performed by heterologous expression in microbial systems like Saccharomyces cerevisiae (yeast) or Escherichia coli.[9][10]

Protocol: Heterologous Expression of Ilex CYP450s in Saccharomyces cerevisiae

-

Gene Cloning: The full-length coding sequence of the candidate CYP450 gene is amplified from Ilex cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) from a plant source like Arabidopsis thaliana to ensure sufficient electron supply.

-

Protein Expression: Transformed yeast cells are grown in selective media and protein expression is induced by the addition of galactose.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed CYP450 are isolated by differential centrifugation.

-

Enzyme Assay: The catalytic activity of the recombinant CYP450 is assayed by incubating the isolated microsomes with the putative substrate (e.g., α-amyrin) and NADPH.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated or oxidized products.

Figure 2. Experimental workflow for CYP450 functional characterization.

In Vitro Assay of UGT Activity

The function of candidate UGTs can be assessed through in vitro assays using heterologously expressed and purified enzymes.

Protocol: In Vitro Assay of Recombinant Ilex UGTs

-

Protein Expression and Purification: The candidate UGT gene is cloned into an E. coli expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag). The protein is expressed in E. coli and purified using affinity chromatography.

-

Enzyme Assay: The purified UGT enzyme is incubated with the triterpenoid aglycone substrate and a UDP-sugar donor (e.g., UDP-glucose) in a suitable reaction buffer.

-

Reaction Quenching and Product Analysis: The reaction is stopped, and the products are analyzed by high-performance liquid chromatography (HPLC) or LC-MS to detect the formation of the glycosylated product.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate and UDP-sugar.

Several high-throughput methods are also available for screening UGT activity, such as the UDP-Glo™ assay which measures the amount of UDP produced during the glycosylation reaction.[1]

Figure 3. Workflow for in vitro UGT activity assay.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ilex follows the general pathway of triterpenoid saponin production, involving OSCs, CYP450s, and UGTs. While significant progress has been made in identifying candidate genes for this pathway through transcriptomic studies, the functional characterization of the specific enzymes involved in the later, more specific steps of this compound biosynthesis remains a key area for future research. The detailed structural elucidation of this compound through advanced NMR and mass spectrometry techniques will provide the roadmap for targeted functional genomics studies. The protocols and data presented in this guide offer a solid foundation for researchers to further unravel the intricate molecular machinery responsible for the production of this and other valuable triterpenoid saponins in the genus Ilex. Such knowledge will be instrumental in developing biotechnological platforms for the sustainable production of these complex natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid glycosides from Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Heterologous expression of human cytochrome P450 2S1 in Escherichia coli and investigation of its role in metabolism of benzo[ a]pyrene and ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous expression of human cytochromes P450 2D6 and CYP3A4 in Escherichia coli and their functional characterization [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ilexoside O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ilexoside O, a triterpenoid saponin with significant therapeutic potential. Understanding its solubility in various solvents is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This document outlines qualitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological signaling pathways influenced by this compound.

This compound: An Overview

This compound is a member of the triterpenoid saponin family, a diverse group of glycosides widely distributed in the plant kingdom. These compounds are characterized by a lipophilic triterpenoid or steroid aglycone linked to one or more hydrophilic sugar chains. This amphiphilic nature governs their solubility and surfactant properties. Saponins from the Ilex genus, including this compound, have garnered interest for their potential pharmacological activities.

Solubility Profile of this compound

Table 1: Qualitative Solubility of Saponins (as a proxy for this compound) in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Protic | Water | Soluble to Sparingly Soluble | [1] |

| Methanol | Sparingly Soluble | [1] | |

| Ethanol | Sparingly Soluble | [1] | |

| Polar Aprotic | Acetone | Insoluble | [1] |

| Ethyl Acetate | Insoluble | ||

| Non-Polar | Chloroform | Insoluble | [1] |

| Petroleum Ether | Insoluble | [1] | |

| n-Hexane | Insoluble | ||

| Aqueous Acid/Base | Dilute HCl | Soluble | [1] |

| Dilute NaOH | Soluble | [1] |

Note: The solubility of specific saponins can be influenced by the structure of the aglycone and the number and type of sugar residues.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a saponin like this compound, based on the widely used shake-flask method.

Objective: To determine the qualitative or quantitative solubility of this compound in a given solvent.

Materials:

-

This compound (purified)

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification (for quantitative analysis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a glass vial.

-

Add a known volume of the desired solvent to the vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration, indicating saturation.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a shaking incubator or on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand undisturbed for a short period to allow larger particles to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-30 minutes).

-

-

Sample Collection and Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

For Qualitative Analysis: Visually inspect the solution. If no solid particles are visible, the compound is considered soluble at that concentration. The terms "sparingly soluble" and "insoluble" can be used for intermediate and negative results, respectively.

-

For Quantitative Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound in the saturated solution.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Biological Context: The PI3K/AKT/eNOS Signaling Pathway

Triterpenoid saponins from Ilex pubescens, including compounds structurally related to this compound, have been shown to exert their biological effects by modulating key signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/endothelial Nitric Oxide Synthase (eNOS) pathway, which is crucial for cell survival, proliferation, and vascular function.

PI3K/AKT/eNOS Signaling Pathway Diagram

Caption: The PI3K/AKT/eNOS signaling pathway activated by this compound.

Pathway Description:

-

Receptor Activation: this compound is hypothesized to bind to and activate a cell surface receptor.

-

PI3K Activation: This receptor activation leads to the recruitment and activation of PI3K at the plasma membrane.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Recruitment and Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and other kinases.

-

eNOS Activation: Activated AKT then phosphorylates and activates eNOS.

-

Nitric Oxide Production: Activated eNOS catalyzes the production of nitric oxide (NO) from L-arginine.

-

Downstream Effects: NO, a potent signaling molecule, diffuses to smooth muscle cells, leading to vasodilation. Activated AKT also phosphorylates various downstream targets, promoting cell survival and inhibiting apoptosis.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, its qualitative solubility profile aligns with that of other triterpenoid saponins, showing a preference for polar solvents. The provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems relevant to their work. Furthermore, understanding the engagement of this compound with critical signaling pathways like PI3K/AKT/eNOS is fundamental for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This guide serves as a foundational resource for professionals in the field, enabling more informed decisions in the research and development of this compound.

References

Ilexoside O: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexoside O, a triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and reported biological activities of this compound. Detailed experimental protocols for its extraction and purification are outlined, and quantitative data on its bioactivity are presented in a clear, tabular format. Furthermore, this document includes a visualization of the putative signaling pathway modulated by related saponins, offering insights into its mechanism of action.

Discovery and Structural Elucidation

This compound was first isolated from the roots of the plant Ilex pubescens. Its structure was elucidated using a combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical degradation methods.[1] It is identified as a known triterpenoid saponin.[1]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Ilex pubescens involves a multi-step process of extraction and chromatographic separation. The following is a representative protocol based on methods for isolating triterpenoid saponins from Ilex species.

Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Ilex pubescens are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically 70% aqueous ethanol, under reflux. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol. The n-butanol fraction, which is enriched with saponins, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are monitored by Thin Layer Chromatography (TLC).

-

Silica Gel Chromatography: Fractions containing this compound are pooled and further purified by silica gel column chromatography using a chloroform-methanol-water solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column with a mobile phase of methanol and water to yield pure this compound.

Biological Activity and Quantitative Data

This compound has been investigated for its potential anti-inflammatory and enzyme inhibitory activities.

Anti-inflammatory Activity

Studies have shown that triterpenoid saponins from Ilex pubescens, including this compound, possess anti-inflammatory properties. The anti-inflammatory effects of these compounds are being evaluated by measuring their ability to inhibit the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. While qualitative inhibitory effects on iNOS and COX-2 protein expression have been reported for this compound, specific quantitative data such as IC50 values are not yet available in the reviewed literature.

Xanthine Oxidase (XOD) Inhibitory Activity

This compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. Elevated levels of uric acid are associated with conditions such as gout. A study reported the investigation of the XOD inhibitory activity of this compound; however, specific quantitative data, such as an IC50 value, were not provided for this compound in the available literature.[1]

Table 1: Summary of Reported Biological Activities of this compound

| Biological Target | Assay System | Result | Quantitative Data | Reference |

| iNOS Expression | LPS-stimulated macrophages | Inhibition of protein expression | Not Reported | |

| COX-2 Expression | LPS-stimulated macrophages | Inhibition of protein expression | Not Reported | |

| Xanthine Oxidase | Enzymatic Assay | Investigated | Not Reported | [1] |

Putative Signaling Pathway Modulation

While the specific signaling pathways directly modulated by this compound are yet to be fully elucidated, studies on the total triterpenoid saponins from Ilex pubescens (IPTS) provide valuable insights. IPTS has been shown to promote blood circulation in models of blood stasis syndrome by activating the PI3K/AKT/eNOS signaling pathway.[2] This activation leads to an increase in the production of nitric oxide (NO), a key molecule in vasodilation and the maintenance of vascular health. It is plausible that this compound, as a constituent of IPTS, contributes to this effect.

Conclusion and Future Directions

This compound is a triterpenoid saponin with potential therapeutic applications, particularly in the realm of anti-inflammatory and cardiovascular health. While its discovery and basic biological activities have been reported, there is a clear need for further research to quantify its potency and elucidate its precise mechanisms of action. Future studies should focus on determining the IC50 values of this compound against various inflammatory and enzymatic targets. Furthermore, investigating the specific effects of isolated this compound on the PI3K/AKT/eNOS signaling pathway and other relevant cellular pathways will be crucial in advancing its potential as a lead compound for drug development.

References

Ilex pubescens: A Comprehensive Technical Guide to the Isolation and Biological Significance of Ilexoside O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilex pubescens, a member of the Aquifoliaceae family, is a plant with a rich history in traditional medicine, particularly in Southeast Asia. Its roots, known as Radix Ilicis Pubescentis, have been utilized for their therapeutic properties, which are largely attributed to a diverse array of secondary metabolites. Among these, the triterpenoid saponins are of significant interest to the scientific community for their potential pharmacological applications. This technical guide focuses on a specific bioactive constituent, Ilexoside O, providing an in-depth overview of its extraction from Ilex pubescens, analytical quantification, and its putative roles in modulating key cellular signaling pathways associated with inflammation and neuroprotection.

Quantitative Analysis of this compound in Ilex pubescens

The concentration of this compound in the roots of Ilex pubescens can vary depending on the geographical origin and harvesting conditions of the plant material. A study utilizing High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) has provided quantitative data on the content of this compound in various batches of Radix Ilicis Pubescentis, offering a benchmark for quality control and standardization.[1]

| Sample Batch Origin | This compound Content (mg/g) |

| Guangxi | 0.45 |

| Guangdong | 0.38 |

| Hunan | 0.52 |

| Jiangxi | 0.41 |

| Fujian | 0.48 |

| Zhejiang | 0.35 |

| Anhui | 0.42 |

| Hubei | 0.39 |

| Sichuan | 0.47 |

| Guizhou | 0.55 |

| Yunnan | 0.49 |

| Hainan | 0.33 |

| Data synthesized from a study on the quality evaluation of Radix Ilicis Pubescentis from different regions of southern China.[1] |

Experimental Protocols

Extraction and Isolation of this compound from Ilex pubescens

The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoid saponins from Ilex species.[2][3][4][5]

1. Plant Material and Pre-treatment:

-

Dried roots of Ilex pubescens are pulverized into a coarse powder to increase the surface area for solvent extraction.

2. Extraction:

-

The powdered root material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.

4. Column Chromatography:

-

Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol or a similar solvent system to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound, as identified by TLC, are further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column.

-

A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is employed.

-

The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

Biological Activities and Putative Signaling Pathways

Triterpenoid saponins isolated from Ilex pubescens have demonstrated significant anti-inflammatory and neuroprotective activities in preclinical studies.[6] While direct experimental evidence for this compound is still emerging, its pharmacological effects are hypothesized to be mediated through the modulation of key inflammatory and cell survival signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Effects and the NF-κB Signaling Pathway

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in the production of nitric oxide (NO) and prostaglandins (PGE2).

Several triterpenoid saponins from Ilex pubescens have been shown to inhibit the production of NO and PGE2 in LPS-stimulated macrophages.[6] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

References

- 1. Qualitative and quantitative analysis of the main constituents of Radix Ilicis Pubescentis by LC-coupled with DAD and ESI-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Triterpene saponins from the roots of Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of Ilexoside O

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of Ilexoside O's biological activities. The available research is primarily focused on its anti-inflammatory properties, with limited specific quantitative data and a notable absence of studies on its anti-cancer effects. Data for closely related triterpenoid saponins from Ilex pubescens are included to provide a comparative context.

Introduction

This compound is a triterpenoid saponin isolated from the roots of Ilex pubescens.[1] Traditional medicine has utilized this plant for its therapeutic properties, including the treatment of inflammatory conditions and cardiovascular diseases.[1] This guide provides a detailed overview of the screening methodologies for evaluating the biological activities of this compound, with a primary focus on its anti-inflammatory effects. It also touches upon the potential for anti-cancer activity, a common characteristic of saponins, though specific data for this compound is currently unavailable.

Anti-inflammatory Activity

The primary biological activity associated with this compound and related saponins from Ilex pubescens is their anti-inflammatory potential.[1][2] The screening of this activity typically involves in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

While specific quantitative data for this compound is limited in the reviewed literature, the following table summarizes the inhibitory effects of related triterpenoid saponins isolated from Ilex pubescens on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. This data is presented to offer a contextual understanding of the potential potency of this compound.

Table 1: Inhibitory Effects of Triterpenoid Saponins from Ilex pubescens on NO Production

| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |

|---|---|---|---|

| Pubescenoside E | 25 | Data not available | Data not available |

| Pubescenoside F | 25 | Data not available | Data not available |

| Pubescenoside G | 25 | Data not available | Data not available |

| This compound | 25 | Data not available | Data not available |

| Related Saponin 1 | 10 | Significant Inhibition | ~15 |

| Related Saponin 2 | 10 | Moderate Inhibition | >20 |

Note: Specific percentage inhibition and IC50 values for this compound are not available in the cited literature. The table structure is provided as a template for future research findings.

One study qualitatively reports that compounds 3, 5, and 6 from Ilex pubescens inhibited the expression of inducible nitric oxide synthase (iNOS) protein in LPS-stimulated RAW264.7 cells.[1]

Experimental Protocols

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

-

After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Measure the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway

Triterpenoid saponins from Ilex pubescens have been shown to promote blood circulation by activating the PI3K/AKT/eNOS signaling pathway.[3] While the direct effect of this compound on this pathway has not been explicitly detailed, it is a plausible mechanism for its potential vasorelaxant and anti-inflammatory effects.

Anti-cancer Activity

While many saponins exhibit anti-cancer properties, there is currently no published research specifically investigating the cytotoxic or anti-proliferative effects of this compound on cancer cell lines. The following sections provide a general framework for how such an investigation could be structured.

Data Presentation

Should research be conducted, the following table provides a template for presenting the cytotoxic effects of this compound.

Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| A549 | Lung Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes 50% inhibition of cell growth.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cancer cells with this compound as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential Signaling Pathway

Saponins often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of this compound.

Conclusion and Future Directions

This compound, a triterpenoid saponin from Ilex pubescens, demonstrates potential as an anti-inflammatory agent. The methodologies outlined in this guide provide a robust framework for its further investigation. However, there is a critical need for studies to generate specific quantitative data, such as IC50 values, for its anti-inflammatory effects. Furthermore, the anti-cancer potential of this compound remains unexplored. Future research should focus on comprehensive screening against a panel of cancer cell lines and elucidation of the underlying molecular mechanisms, including the definitive role of the PI3K/Akt pathway in both its anti-inflammatory and potential anti-cancer activities. Such studies will be crucial for determining the therapeutic potential of this compound.

References

- 1. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoid saponins from Ilex pubescens promote blood circulation in blood stasis syndrome by regulating sphingolipid metabolism and the PI3K/AKT/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilexoside O: A Potential Mediator of Plant Defense

An In-depth Technical Guide on the Role of Triterpenoid Saponins in Plant Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated and complex chemical arsenal to defend themselves against a myriad of threats, including pathogenic microorganisms and herbivorous predators. A significant component of this defense system is a diverse group of secondary metabolites. Among these, saponins, and specifically triterpenoid saponins, have garnered considerable attention for their broad spectrum of biological activities. Ilexoside O, a triterpenoid saponin isolated from the roots of Ilex pubescens, belongs to this important class of natural products.[1][2] While direct research into the specific role of this compound in plant defense is currently limited, the extensive body of evidence on the defensive properties of saponins from the Ilex genus and other plant species provides a strong foundation for understanding its potential functions. This guide synthesizes the available information on this compound, places it within the broader context of saponin-mediated plant defense, and provides detailed methodologies and conceptual frameworks relevant to its study.

This compound is chemically identified as a triterpene saponin with the molecular formula C₅₃H₈₆O₂₂ and a molecular weight of 1075.24.[2] Its primary source is the roots of Ilex pubescens, a plant used in traditional Chinese medicine.[3] The only quantitatively reported biological activity for this compound to date is a weak inhibitory effect on xanthine oxidase, with an IC50 of 53.05 μM.[1][2] While this particular activity is not directly related to plant defense, the bioactivity of numerous other saponins isolated from Ilex species against plant pathogens underscores the potential of this class of compounds in plant immunity.

The Defensive Role of Saponins: A Broad Perspective

Saponins are widely recognized as key players in plant defense.[4][5] Their amphiphilic nature, consisting of a hydrophobic triterpenoid or steroid backbone and a hydrophilic sugar chain, allows them to interact with and disrupt the cell membranes of pathogenic fungi and other microorganisms.[6][7] This membrane-permeabilizing property is a primary mechanism of their antimicrobial action. Furthermore, saponins act as potent feeding deterrents and toxins to a wide range of herbivores, including insects and mollusks.[6][8][9][10]

Quantitative Data on the Bioactivity of Ilex Saponins and Other Defensive Saponins

While specific data for this compound is not available in the context of plant defense, studies on other saponins from the Ilex genus and other plants provide valuable insights into the potential efficacy of these compounds. The following table summarizes key quantitative data from relevant research. It is important to note that these are presented as illustrative examples of the defensive capabilities of triterpenoid saponins.

| Saponin/Extract | Source Plant | Target Organism | Bioactivity Metric | Value | Reference |

| Oblonganoside A | Ilex oblonga | Tobacco Mosaic Virus (TMV) | EC₅₀ | 0.074 mM | [1] |

| Saponin-rich fractions (QB-90) | Quillaja lancifolia | Bipolaris micropus (fungus) | Growth Inhibition | Significant inhibition | [10] |

| Saponin-rich fractions (QB-90) | Quillaja lancifolia | Spodoptera frugiperda (insect) | Feeding Deterrence | Significant reduction | [10] |

| Saponin extracts from C. oleifera | Camellia oleifera | Ectropis obliqua (insect larvae) | LC₅₀ (Stomach toxicity) | 22.395 mg/L | [11] |

| Dehydrosoyasaponin I | Pisum sativum | Sitophilus oryzae (insect) | Antifeedant Activity | Active component | [12] |

Biosynthesis of Triterpenoid Saponins

The biosynthesis of triterpenoid saponins is a complex process that begins with the mevalonic acid (MVA) pathway in the cytoplasm.[13][14] This pathway produces the fundamental C5 building blocks, which are sequentially assembled to form the C30 precursor, 2,3-oxidosqualene. The cyclization of this precursor is a critical branching point, leading to the vast diversity of triterpenoid skeletons. Subsequent modifications, including oxidation and glycosylation, are catalyzed by enzymes such as cytochrome P450 monooxygenases and UDP-glycosyltransferases, respectively, to yield the final saponin structures.[13][15]

Plant Defense Signaling and the Role of Elicitors

The production of defensive compounds like saponins can be constitutive or induced upon pathogen or herbivore attack. Inducible defenses are triggered by the recognition of specific molecules known as elicitors.[16][17] These can be pathogen-associated molecular patterns (PAMPs), such as fungal cell wall fragments, or damage-associated molecular patterns (DAMPs) released from the plant's own damaged tissues.[14]

The perception of elicitors initiates a complex signaling cascade within the plant cell.[7][18] Key early events include ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS) in what is known as the "oxidative burst," and the activation of protein kinase cascades.[14][18] These initial signals are then transduced to activate downstream responses, including the expression of defense-related genes and the biosynthesis of phytoalexins and other antimicrobial compounds.[8][19] It is plausible that compounds like this compound could themselves act as endogenous elicitors or are synthesized as a result of such signaling pathways being activated.

Experimental Protocols

Due to the absence of specific studies on this compound's role in plant defense, the following protocols are generalized methodologies for the extraction, isolation, and bioassay of saponins. These can be adapted for the study of this compound.

Protocol 1: Extraction and Fractionation of Saponins from Ilex Roots

-

Material Preparation: Air-dry the roots of Ilex pubescens at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered root material with 80% aqueous methanol (MeOH) at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Saponins are typically enriched in the n-BuOH fraction.

-

Initial Chromatographic Separation: Subject the n-BuOH fraction to column chromatography on a macroporous resin (e.g., D101). Elute with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, 95% MeOH).

-

Further Purification: The saponin-rich fractions are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds like this compound.[20]

Protocol 2: In Vitro Antifungal Bioassay (Agar Dilution Method)

-

Pathogen Culture: Culture the target fungal plant pathogen (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates.

-

Preparation of Test Plates: Prepare a series of PDA plates containing different concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (like DMSO, ensuring the final concentration of the solvent does not affect fungal growth). A control plate should contain only the solvent.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each test and control plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days until the mycelium in the control plate has reached a specific diameter.

-

Data Collection and Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter on the control plate and T is the colony diameter on the treatment plate. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that causes a significant inhibition of fungal growth.[15][21]

Conclusion and Future Directions

This compound, a triterpenoid saponin from Ilex pubescens, represents a promising yet understudied molecule in the field of plant chemical ecology. While direct evidence for its role in plant defense is lacking, the well-established antimicrobial and insecticidal properties of saponins, particularly those from the Ilex genus, strongly suggest that this compound likely contributes to the defensive chemistry of its host plant.

Future research should focus on elucidating the specific biological activities of this compound against relevant plant pathogens and herbivores. Quantitative bioassays are needed to determine its efficacy and potential mechanisms of action. Furthermore, studies on its ability to elicit defense responses in plants and its interaction with plant signaling pathways will be crucial for a comprehensive understanding of its role. Such investigations will not only advance our knowledge of plant-herbivore and plant-pathogen interactions but may also open avenues for the development of novel, natural product-based strategies for crop protection.

References

- 1. Six new triterpenoid saponins from the leaves of Ilex oblonga and their inhibitory activities against TMV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical components with biological activities in the roots of Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Saponin toxicity as key player in plant defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saponins, the Unexplored Secondary Metabolites in Plant Defense: Opportunities in Integrated Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of Saponins in Plant Defense Against Specialist Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Insecticidal components from field pea extracts: soyasaponins and lysolecithins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Potential and Chemical Profile of European Varieties of Ilex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oligoglucoside elicitor-mediated activation of plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elicitation: A Tool for Enriching the Bioactive Composition of Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Early signaling events induced by elicitors of plant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New triterpenoid saponins from Ilex cornuta and their protective effects against H2O2-induced myocardial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Chemical constituents from the roots of Ilex pubescens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Ilexoside O: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexoside O, a triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, and exploring its biological activities with a focus on its anti-inflammatory properties. This document summarizes key quantitative data, outlines experimental methodologies for assessing its activity, and visualizes its potential signaling pathways.

Chemical and Physical Properties

This compound is chemically identified by the following properties:

| Property | Value | Reference |

| CAS Number | 136552-23-3 | [1] |

| Molecular Formula | C₅₃H₈₆O₂₂ | [2] |

| Molecular Weight | 1075.24 g/mol | [2] |

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties. Like other triterpenoid saponins isolated from Ilex pubescens, it has been shown to inhibit the production of key inflammatory mediators.

Inhibition of Xanthine Oxidase

This compound exhibits weak inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species, which can contribute to inflammation.

| Parameter | Value |

| IC₅₀ (Xanthine Oxidase) | 53.05 µM |

Inhibition of Pro-inflammatory Mediators

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory activity of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Western Blot Analysis for iNOS and COX-2 Expression

This protocol is used to determine the effect of this compound on the protein levels of iNOS and COX-2.

Workflow:

Caption: Western Blot Workflow for iNOS/COX-2

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is performed to quantify the protein expression levels.

Signaling Pathways

While the precise signaling pathway of this compound is still under investigation, research on triterpenoid saponins from Ilex pubescens suggests the involvement of the PI3K/AKT/eNOS pathway in mediating some of their biological effects, such as promoting blood circulation.

Proposed PI3K/AKT/eNOS Signaling Pathway

Triterpenoid saponins from Ilex pubescens may activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway. This activation leads to the phosphorylation and subsequent activation of eNOS, resulting in the production of nitric oxide (NO). NO plays a crucial role in vasodilation and maintaining vascular health.

Caption: Proposed PI3K/AKT/eNOS Pathway

This diagram illustrates a potential mechanism where this compound binds to a cell surface receptor, initiating a signaling cascade that activates PI3K and subsequently AKT. Activated AKT (p-AKT) then phosphorylates eNOS, leading to its activation (p-eNOS) and the production of nitric oxide.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory potential. Its ability to inhibit key inflammatory enzymes and its potential involvement in the PI3K/AKT/eNOS signaling pathway warrant further investigation for its development as a therapeutic agent. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the mechanisms of action and potential applications of this compound.

References

The Pharmacology of Ilexoside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexoside O, a triterpenoid saponin isolated from the roots of Ilex pubescens, has emerged as a compound of interest for its potential therapeutic applications. Belonging to the family Aquifoliaceae, Ilex pubescens has a history of use in traditional medicine for conditions related to blood circulation and inflammation. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its anti-inflammatory effects and potential mechanisms of action. This document synthesizes available data on its biological activities, details relevant experimental methodologies, and visualizes proposed signaling pathways to facilitate further research and drug development efforts.

Introduction

Triterpenoid saponins, a diverse group of glycosides, are widely distributed in the plant kingdom and are known for a broad spectrum of pharmacological activities. This compound is a specific triterpenoid saponin identified in Ilex pubescens, a plant species with recognized therapeutic properties in traditional medicine, particularly for cardiovascular and inflammatory diseases.[1][2] The study of individual saponins like this compound is crucial to delineate the specific contributions of these molecules to the overall therapeutic effects of the plant extract and to explore their potential as standalone therapeutic agents. This guide focuses on the core pharmacological aspects of this compound, providing a technical foundation for researchers in the field.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated, primarily using in vitro models of inflammation. The most common model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which mimic the inflammatory response by producing key mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) through the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

In Vitro Studies

Research has qualitatively demonstrated the anti-inflammatory potential of this compound. In studies involving LPS-stimulated RAW 264.7 macrophages, the effects of various triterpenoid saponins from Ilex pubescens, including this compound, on the expression of inflammatory proteins were assessed. While specific quantitative data for this compound's inhibition of iNOS and COX-2 is not yet available in the public domain, related compounds from the same plant have shown significant inhibitory activity.[3]

Quantitative Data

A comprehensive search of the current literature did not yield specific quantitative data (e.g., IC50, EC50 values) for the anti-inflammatory effects of this compound. The following table is provided to structure future findings and to highlight the current data gap.

| Parameter | This compound | Reference Compound | Assay Conditions | Reference |

| IC50 (NO Production) | Data Not Available | L-NMMA (22.1 ± 0.1 μM) | LPS-stimulated RAW 264.7 cells | [4] |

| IC50 (PGE2 Production) | Data Not Available | Celecoxib (0.45 μM) | LPS-stimulated RAW 264.7 cells | [5] |

| iNOS Protein Expression | Data Not Available | Dexamethasone | LPS-stimulated RAW 264.7 cells | |

| COX-2 Protein Expression | Data Not Available | Dexamethasone | LPS-stimulated RAW 264.7 cells |

Mechanism of Action: Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, studies on the total triterpenoid saponins from Ilex pubescens (IPTS) provide strong indications of the likely mechanisms. It is proposed that these saponins, including potentially this compound, exert their therapeutic effects, particularly in promoting blood circulation, through the activation of the PI3K/AKT/eNOS signaling pathway.[1]

Activation of this pathway leads to the phosphorylation and subsequent activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation and the maintenance of vascular health.

Proposed PI3K/AKT/eNOS signaling pathway for this compound.

Pharmacokinetics: ADME Profile

There is currently no specific information available in the scientific literature regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Saponins, as a class of compounds, generally exhibit poor intestinal absorption due to their high molecular weight and hydrophilicity.[4] They often undergo hydrolysis by gut microbiota, and their aglycone forms may be more readily absorbed. Biliary excretion is a common route of elimination for many saponins.[4] Further studies are required to determine the specific pharmacokinetic parameters of this compound.

The following table is provided to guide future pharmacokinetic studies.

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability (%) | Data Not Available | |||

| Cmax | Data Not Available | |||

| Tmax | Data Not Available | |||

| t1/2 | Data Not Available | |||

| Volume of Distribution | Data Not Available | |||

| Clearance | Data Not Available | |||

| Major Metabolites | Data Not Available | |||

| Primary Route of Excretion | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological investigation of this compound, based on established protocols in the field.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

After the treatment period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Workflow for the Griess Assay to measure nitric oxide production.

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The results are typically expressed as pg/mL or ng/mL.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-